1-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-proline
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Overview
Description
1-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound that features a unique structure combining a chromenone moiety with a pyrrolidine carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID typically involves multiple steps. One common route starts with the preparation of the chromenone derivative, which is then reacted with an appropriate acylating agent to introduce the acetyl group. The final step involves the coupling of the acetylated chromenone with pyrrolidine-2-carboxylic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromenone or pyrrolidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
1-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID is unique due to its combination of a chromenone and pyrrolidine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H19NO6 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(2S)-1-[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H19NO6/c21-17(20-8-2-5-15(20)18(22)23)10-25-11-6-7-13-12-3-1-4-14(12)19(24)26-16(13)9-11/h6-7,9,15H,1-5,8,10H2,(H,22,23)/t15-/m0/s1 |
InChI Key |
QDLJHWPBPAZKHV-HNNXBMFYSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)C(=O)O |
solubility |
>53.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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